![molecular formula C7H3BrClFO2 B1362217 5-Bromo-4-chloro-2-fluorobenzoic acid CAS No. 289038-22-8](/img/structure/B1362217.png)
5-Bromo-4-chloro-2-fluorobenzoic acid
Overview
Description
5-Bromo-4-chloro-2-fluorobenzoic acid is a halogen substituted benzoic acid . It is a non-liquid crystalline carboxylic acid derivative .
Molecular Structure Analysis
The molecular weight of 5-Bromo-4-chloro-2-fluorobenzoic acid is 253.45 . The IUPAC name is 5-bromo-2-chloro-4-fluorobenzoic acid . The Inchi Code is 1S/C7H3BrClFO2/c8-4-1-3 (7 (11)12)5 (9)2-6 (4)10/h1-2H, (H,11,12) .Physical And Chemical Properties Analysis
5-Bromo-4-chloro-2-fluorobenzoic acid is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Furosemide
This compound serves as a starting reagent for the synthesis of furosemide, a medication used to treat fluid build-up due to heart failure, liver scarring, or kidney disease .
Liquid Crystal Research
It is used in the preparation of potential liquid crystals, which are essential in the development of displays and other optical devices .
Herbicidal Research
The compound is utilized in the synthesis of novel herbicidal isoxazolecarboxamides, which are explored for their potential use in agriculture .
Chromatography and Mass Spectrometry
In chromatography or mass spectrometry, this compound can be part of the measuring apparatus needed for chromatography or the proteins used to fulfill sample manipulation during mass spectrometry .
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that halogenated benzoic acids can participate in various chemical reactions such as free radical bromination and nucleophilic substitution .
Pharmacokinetics
The compound’s molecular weight (25345 g/mol) and predicted properties such as density (1887±006 g/cm3) and boiling point (3291±420 °C) suggest that it may have reasonable bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-4-chloro-2-fluorobenzoic acid. For instance, the compound should be stored in a dry, room temperature environment for optimal stability . The compound’s solubility in various solvents can also influence its bioavailability and efficacy .
properties
IUPAC Name |
5-bromo-4-chloro-2-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVIVXZNTOVQRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378320 | |
Record name | 5-bromo-4-chloro-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-2-fluorobenzoic acid | |
CAS RN |
289038-22-8 | |
Record name | 5-Bromo-4-chloro-2-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=289038-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-4-chloro-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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